molecular formula C27H35N3O2 B11343461 1-butyl-4-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-butyl-4-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11343461
M. Wt: 433.6 g/mol
InChI Key: LPMICCDJBKPSOG-UHFFFAOYSA-N
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Description

1-BUTYL-4-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a benzimidazole moiety, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-4-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the dimethylphenoxy group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-4-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-BUTYL-4-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BUTYL-4-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE: An ionic liquid with applications in green chemistry.

    1-BUTYL-4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-BENZIMIDAZOL-2-YL}-2-PYRROLIDINONE: A structurally similar compound with potential differences in biological activity.

Uniqueness

1-BUTYL-4-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

1-butyl-4-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H35N3O2/c1-4-5-15-29-19-22(18-26(29)31)27-28-23-12-6-7-13-24(23)30(27)16-8-9-17-32-25-14-10-11-20(2)21(25)3/h6-7,10-14,22H,4-5,8-9,15-19H2,1-3H3

InChI Key

LPMICCDJBKPSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC(=C4C)C

Origin of Product

United States

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